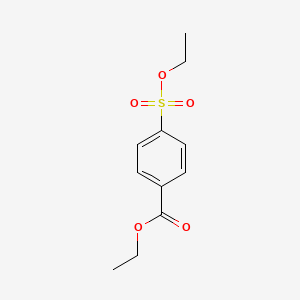

Ethyl 4-ethoxysulfonylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-ethoxysulfonylbenzoate (4-EESB) is an organic compound that is used for a variety of purposes in the laboratory. It is a versatile compound that can be used in a variety of reactions, including synthesis, purification, and analysis. It is also used as a catalyst in many reactions and as a reagent in a variety of laboratory procedures. 4-EESB is a useful compound for research and development in the fields of synthetic chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Chemical Synthesis and Drug Metabolism

- The application of microbial-based biocatalytic systems for the production of mammalian metabolites of drugs demonstrates the use of complex organic compounds in drug metabolism studies. This approach can generate sufficient quantities of metabolites for further structural characterization and supports drug development and pharmacokinetic studies (Zmijewski et al., 2006).

Organic Chemistry and Material Science

- In organic chemistry, research on the synthesis of novel compounds and the exploration of their potential applications is a continuous endeavor. For example, the synthesis of specific cyclic and acyclic compounds demonstrates the intricate reactions and methodologies employed in creating complex molecular structures which could be relevant in materials science, medicinal chemistry, and chemical synthesis (Pokhodylo & Obushak, 2019).

Environmental Chemistry and Photodegradation

- The photodegradation of chemicals in the environment is a crucial area of research, helping understand the fate of synthetic compounds once they are released into nature. Studies on the phototransformation of certain pesticides in aqueous solutions reveal the pathways and products of photodegradation, contributing to the knowledge of environmental chemistry and the impact of human-made compounds on ecosystems (Choudhury & Dureja, 1996).

Mécanisme D'action

Target of Action

Ethyl 4-ethoxysulfonylbenzoate is a benzoate compound . Benzoate compounds have been found to act as local anesthetics . They primarily target nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Mode of Action

The mode of action of Ethyl 4-ethoxysulfonylbenzoate involves its interaction with specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Ethyl 4-ethoxysulfonylbenzoate can reduce the excitability of the membrane and has no effect on the resting potential .

Biochemical Pathways

It is known that local anesthetics like ethyl 4-ethoxysulfonylbenzoate can affect the sodium ion channels on nerve membranes, which play a crucial role in nerve impulse conduction . By blocking these channels, Ethyl 4-ethoxysulfonylbenzoate disrupts the normal flow of sodium ions, which can affect various downstream effects related to nerve signal transmission .

Result of Action

The primary result of the action of Ethyl 4-ethoxysulfonylbenzoate is the loss of local sensation, making it useful for local surgery and treatment . By blocking nerve impulses, it prevents the sensation of pain from being transmitted, providing local anesthesia .

Propriétés

IUPAC Name |

ethyl 4-ethoxysulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5S/c1-3-15-11(12)9-5-7-10(8-6-9)17(13,14)16-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJWYSLUTFZDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)

![N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2613714.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2613717.png)

![(2,5-Dichlorothiophen-3-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2613718.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide](/img/structure/B2613725.png)

![2-{4-[(1,3-Benzoxazol-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2613728.png)